2-(3-Chloro-5-fluoro-4-methoxyphenyl)acetonitrile
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Overview
Description
2-(3-Chloro-5-fluoro-4-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H7ClFNO and a molecular weight of 199.61 g/mol . It is characterized by the presence of a chloro, fluoro, and methoxy substituent on a phenyl ring, along with an acetonitrile group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-fluoro-4-methoxyphenyl)acetonitrile typically involves the reaction of 3-chloro-5-fluoro-4-methoxybenzaldehyde with a suitable cyanide source under basic conditions. The reaction proceeds via a nucleophilic addition of the cyanide ion to the aldehyde group, followed by dehydration to form the nitrile .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-5-fluoro-4-methoxyphenyl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenylacetonitriles, while oxidation and reduction can lead to the formation of corresponding acids or alcohols .
Scientific Research Applications
2-(3-Chloro-5-fluoro-4-methoxyphenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-5-fluoro-4-methoxyphenyl)acetonitrile involves its interaction with specific molecular targets. The presence of the chloro, fluoro, and methoxy groups allows it to bind to various enzymes and receptors, modulating their activity. The acetonitrile group can also participate in nucleophilic addition reactions, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-4-methoxyphenyl)acetonitrile
- 2-(3-Fluoro-4-methoxyphenyl)acetonitrile
- 2-(3-Chloro-5-fluorophenyl)acetonitrile
Uniqueness
2-(3-Chloro-5-fluoro-4-methoxyphenyl)acetonitrile is unique due to the combination of chloro, fluoro, and methoxy substituents on the phenyl ring. This specific arrangement imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
2-(3-chloro-5-fluoro-4-methoxyphenyl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFNO/c1-13-9-7(10)4-6(2-3-12)5-8(9)11/h4-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNCSDFMBYXPBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)CC#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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